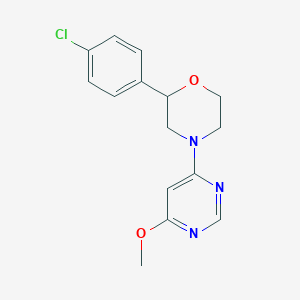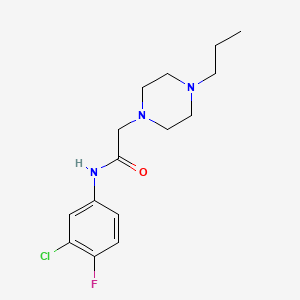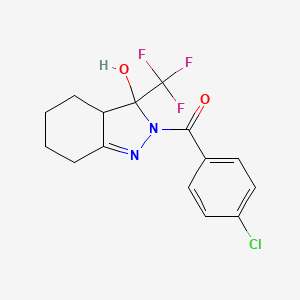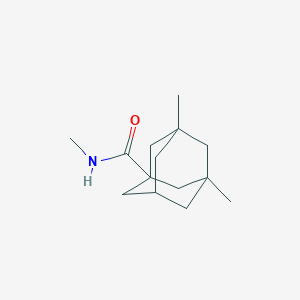
5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one, also known as BB1, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BB1 belongs to the class of thiazolidinone derivatives, which have been found to possess various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
作用機序
5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one's mechanism of action is not fully understood. However, it has been proposed that this compound exerts its biological activity through the modulation of various signaling pathways, including the NF-κB and MAPK signaling pathways. This compound's ability to inhibit the activity of these pathways leads to the downregulation of pro-inflammatory cytokines and chemokines, induction of cell cycle arrest, and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound's biochemical and physiological effects are diverse and depend on the specific application. In cancer research, this compound induces cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth. In neuroprotection, this compound protects neurons from oxidative stress and inflammation-induced damage, leading to the preservation of neuronal function. In anti-inflammatory therapy, this compound inhibits the production of pro-inflammatory cytokines and chemokines, leading to the attenuation of inflammation.
実験室実験の利点と制限
5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. This compound is relatively easy to synthesize, making it readily available for research purposes. This compound exhibits potent biological activity, making it a promising candidate for therapeutic applications. This compound's ability to cross the blood-brain barrier makes it a potential candidate for the treatment of neurodegenerative diseases.
However, this compound also has some limitations for lab experiments. This compound's mechanism of action is not fully understood, making it difficult to optimize its therapeutic potential. This compound's potential toxicity and side effects need to be further investigated before it can be used for clinical applications.
将来の方向性
For 5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one research include elucidating its mechanism of action, exploring its potential therapeutic applications in other fields, and developing this compound analogs with improved biological activity and reduced toxicity.
合成法
5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multi-step reaction process. The first step involves the condensation of 4-bromobenzaldehyde with sec-butylamine to form 4-bromobenzylamine. The second step involves the reaction of 4-bromobenzylamine with thiourea to form 5-(4-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. Finally, the addition of a sec-butyl group to the thiazolidinone ring forms this compound.
科学的研究の応用
5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, this compound has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound induces cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
In neuroprotection, this compound has been found to protect neurons from oxidative stress and inflammation-induced damage. This compound also exhibits neuroprotective effects against ischemic stroke and traumatic brain injury. This compound's ability to cross the blood-brain barrier makes it a potential candidate for the treatment of neurodegenerative diseases.
In anti-inflammatory therapy, this compound has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound's anti-inflammatory activity makes it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
特性
IUPAC Name |
(5Z)-5-[(4-bromophenyl)methylidene]-3-butan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNOS2/c1-3-9(2)16-13(17)12(19-14(16)18)8-10-4-6-11(15)7-5-10/h4-9H,3H2,1-2H3/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJKMEINQYDXCR-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=CC=C(C=C2)Br)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=CC=C(C=C2)Br)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2-(3-hydroxybenzylidene)-7-methyl-3-oxo-5-(2-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5402507.png)
![2-(4,6-dimethyl-2-pyrimidinyl)-5-[(2-pyridinylthio)methyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5402514.png)
![2-(4-chlorophenyl)-4-[(6-chloropyridin-2-yl)methyl]morpholine](/img/structure/B5402524.png)


![N,N,4-trimethyl-3-(2-{methyl[2-(methylamino)-2-oxoethyl]amino}-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5402544.png)

![4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B5402548.png)
![N-[3-(6-chloro-1H-indol-1-yl)propanoyl]alanine](/img/structure/B5402553.png)


![4-nitrobenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B5402592.png)
![N~4~-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-2,4-pyrimidinediamine](/img/structure/B5402597.png)

